1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a complex organic compound that belongs to the class of triazoloquinazolinones This compound is characterized by its unique structure, which includes a triazoloquinazolinone core, a benzylpiperidine moiety, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Triazoloquinazolinone Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazolinone core. Common reagents used in this step include hydrazine derivatives and quinazoline precursors.
Introduction of the Benzylpiperidine Moiety: The benzylpiperidine moiety is introduced through a nucleophilic substitution reaction, where a benzylpiperidine derivative reacts with an appropriate electrophile.
Attachment of the Phenylethyl Group: The phenylethyl group is attached via a Friedel-Crafts alkylation reaction, using phenylethyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce piperidine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving triazoloquinazolinones.
Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1-benzylpiperidin-4-yl)amino]-3-[(4-fluorophenyl)thio]propan-2-ol
- 1-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Uniqueness
1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C32H33N5O2 |
---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C32H33N5O2/c38-30(35-20-17-26(18-21-35)23-25-11-5-2-6-12-25)16-15-29-33-34-32-36(22-19-24-9-3-1-4-10-24)31(39)27-13-7-8-14-28(27)37(29)32/h1-14,26H,15-23H2 |
InChI Key |
LKWLWUZIABQLJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.